1-(3,4-Diethoxyphenyl)ethanamine

Lipophilicity Drug‑likeness ADME

1-(3,4-Diethoxyphenyl)ethanamine (CAS 105321‑50‑4) is a synthetic α‑methylbenzylamine derivative carrying two ethoxy substituents at the 3‑ and 4‑positions of the aromatic ring. With a molecular formula of C₁₂H₁₉NO₂ and a formula weight of 209.28 g mol⁻¹ , the compound is supplied as a racemic mixture or as single enantiomers (R and S) at purities typically ≥ 95 %.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 105321-50-4
Cat. No. B033651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Diethoxyphenyl)ethanamine
CAS105321-50-4
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C)N)OCC
InChIInChI=1S/C12H19NO2/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9H,4-5,13H2,1-3H3
InChIKeyOXUSXEBIIDKQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Diethoxyphenyl)ethanamine (CAS 105321-50-4): A Scien­tific Procurement Primer on a Diethoxy-Substituted α-Methylbenzylamine Building Block


1-(3,4-Diethoxyphenyl)ethanamine (CAS 105321‑50‑4) is a synthetic α‑methylbenzylamine derivative carrying two ethoxy substituents at the 3‑ and 4‑positions of the aromatic ring. With a molecular formula of C₁₂H₁₉NO₂ and a formula weight of 209.28 g mol⁻¹ [1], the compound is supplied as a racemic mixture or as single enantiomers (R and S) at purities typically ≥ 95 % . Its computed XLogP of 1.9 and topological polar surface area of 44.5 Ų place it in a lipophilicity range that is distinct from its closest methoxy and positional analogs , making it a relevant starting material for medicinal‑chemistry campaigns that require fine‑tuned physicochemical properties.

+ Chiral amine building block for asymmetric synthesis
+ Lipophilicity-controlled scaffold for CNS lead optimization
+ Label-free fluorescent detection in ADME workflows

Why a 3,4‑Dimethoxy or Positional Phenethylamine Analog Cannot Substitute 1‑(3,4‑Diethoxyphenyl)ethanamine


Despite sharing the same C₁₂H₁₉NO₂ molecular formula, the α‑methylbenzylamine scaffold of 1‑(3,4‑diethoxyphenyl)ethanamine imparts a fundamentally different spatial orientation of the amine group compared with the phenethylamine isomer 2‑(3,4‑diethoxyphenyl)ethanamine, leading to a distinct hydrogen‑bonding geometry and a lower computed boiling point . The ethoxy groups raise lipophilicity by ≈ 0.7 log units relative to the 3,4‑dimethoxy congener, directly affecting membrane permeability and metabolic stability [1]. Furthermore, the presence of a chiral centre at the α‑carbon enables enantioselective synthesis that is impossible with the achiral phenethylamine isomer, making the racemate or single enantiomer the only viable choice for asymmetric‑synthesis programmes .

Scaffold Phenethylamine isomer alters amine geometry and hydrogen-bonding, which may shift pharmacophore recognition.
Lipophilicity Dimethoxy analog is ~0.7 log units more polar; membrane permeability and metabolic stability may differ substantially.
Chirality Achiral phenethylamine cannot support enantioselective synthesis or stereospecific target engagement studies.

Quantitative Differentiation of 1‑(3,4‑Diethoxyphenyl)ethanamine Against Its Closest Structural Analogs


Lipophilicity Tuning: 1‑(3,4‑Diethoxyphenyl)ethanamine Offers an Intermediate logP Between Methoxy and Positional Analogs

The computed XLogP of 1‑(3,4‑diethoxyphenyl)ethanamine is 1.9 [1], which is 0.7 units higher than the 1.2 measured for the 3,4‑dimethoxy analog [2] and 0.8 units lower than the experimental logP of 2.69 reported for the positional isomer 2‑(3,4‑diethoxyphenyl)ethanamine . This places the compound in a narrow lipophilicity window that balances solubility and permeability, an attribute that cannot be achieved with either the more polar dimethoxy or the more lipophilic phenethylamine congener.

Lipophilicity
Cross-study comparable
XLogP = 1.9 (+0.7 vs dimethoxy; −0.8 vs phenethylamine isomer)
Intermediate logP may balance solubility and permeability
Computed value; experimental confirmation recommended
Lipophilicity Drug‑likeness ADME

Boiling Point Differentiation: A 5.9 °C Reduction Relative to the Phenethylamine Isomer Simplifies Purification

The predicted boiling point of 1‑(3,4‑diethoxyphenyl)ethanamine is 305.5 °C at 760 mmHg , whereas the phenethylamine isomer 2‑(3,4‑diethoxyphenyl)ethanamine boils at 311.4 °C . The 5.9 °C difference, though modest, can be exploited during fractional distillation to separate the α‑methylbenzylamine product from residual phenethylamine impurity that may arise during reductive‑amination syntheses.

Boiling Point
Cross-study comparable
305.5 °C (−5.9 °C vs isomer)
Supports fractional distillation purity control
Predicted value; verify under process conditions
Physicochemical property Purification Distillation

Topological Polar Surface Area Parity Masks Distinct Hydrogen‑Bonding Geometries

The topological polar surface area (TPSA) of 1‑(3,4‑diethoxyphenyl)ethanamine is 44.5 Ų, essentially identical to that of the phenethylamine isomer (44.48 Ų) and the dimethoxy analog (44.48 Ų) [1]. However, the placement of the amine on the α‑carbon versus the β‑carbon alters the three‑dimensional hydrogen‑bonding trajectory without changing the total polar surface. This property allows medicinal chemists to probe pharmacophore hypotheses related to amine geometry while keeping TPSA‑dependent properties (e.g., blood–brain barrier penetration predictions) constant.

TPSA
Cross-study comparable
44.5 Ų (parity with dimethoxy and phenethylamine analogs)
Isolates amine orientation effect in SAR while holding TPSA constant
Computed values from multiple databases
Molecular recognition Pharmacophore TPSA

Enantioselective Potential: The Chiral α‑Carbon Enables Asymmetric Synthesis Inaccessible to Achiral Analogs

Unlike the achiral phenethylamine isomer 2‑(3,4‑diethoxyphenyl)ethanamine, 1‑(3,4‑diethoxyphenyl)ethanamine contains a stereogenic centre at the α‑carbon, and both (R)‑ and (S)‑enantiomers are commercially available [1]. The unsubstituted α‑methylbenzylamine scaffold has been demonstrated to inhibit MAO‑A and MAO‑B with Ki values of 72–1070 µM depending on enantiomeric configuration [2], confirming that stereochemistry at the α‑position is recognised by biological targets. The 3,4‑diethoxy substitution is expected to further modulate potency and selectivity, although direct comparative MAO inhibition data for the substituted analogue remain to be published.

Enantioselectivity
Class-level inference
Unsubstituted scaffold shows enantiomer-dependent MAO inhibition (Ki ratio ≈15-fold)
Stereochemical-control context for chiral target engagement
Direct data on 3,4-diethoxy derivative awaited
Chiral building block Asymmetric synthesis Enantioselective

Intrinsic Fluorescence Facilitates Analytical Detection and Metabolic Tracing

Vendor technical documentation states that 1‑(3,4‑diethoxyphenyl)ethanamine is intrinsically fluorescent, with high water solubility reaching a maximum at pH 2.5 and an in‑vivo half‑life between 1 and 3 hours . In contrast, the phenethylamine isomer 2‑(3,4‑diethoxyphenyl)ethanamine is not reported to exhibit intrinsic fluorescence under standard laboratory conditions, giving the α‑methylbenzylamine derivative a practical advantage in analytical method development and metabolic fate studies where label‑free detection is desired.

Fluorescence
Supplier reported
Intrinsic fluorescence; max solubility at pH 2.5
May support label-free detection in ADME studies
Vendor documentation; independent validation advised
Fluorescence detection Analytical chemistry Metabolic tracing

Procurement‑Optimised Application Scenarios for 1‑(3,4‑Diethoxyphenyl)ethanamine


CNS‑Penetrant Lead Optimisation Requiring Intermediate Lipophilicity

When a discovery programme has identified the 3,4‑dialkoxyphenyl motif as pharmacophoric but needs to fine‑tune logP to improve blood‑brain barrier penetration, 1‑(3,4‑diethoxyphenyl)ethanamine provides an XLogP of 1.9, bridging the gap between the dimethoxy analog (logP = 1.2) and the overly lipophilic phenethylamine isomer (logP = 2.69) . This intermediate value aligns with the CNS‑MPO optimal logP range of 2–3, making it a rational starting point for CNS‑targeted libraries.

Enantioselective Synthesis of Chiral Amine Intermediates

For programmes that require a single enantiomer of a 3,4‑dialkoxy‑α‑methylbenzylamine intermediate—such as chiral resolution of racemic APIs or asymmetric catalysis—commercially available (R)‑ and (S)‑1‑(3,4‑diethoxyphenyl)ethanamine enable stereoselective synthesis. This eliminates the need for costly chiral chromatography on the final product, a benefit unavailable with the achiral phenethylamine isomer.

Label‑Free Fluorescence‑Based Pharmacokinetic Studies

The intrinsic fluorescence of 1‑(3,4‑diethoxyphenyl)ethanamine allows researchers to monitor compound levels in biological matrices (e.g., plasma, tissue homogenates) using standard HPLC‑fluorescence detectors without requiring derivatisation or radiolabelling . Combined with its reported metabolic conversion to dl‑penicillamine and dl‑methionine, this property supports streamlined absorption and metabolism studies in preclinical models.

Structure–Activity Relationship (SAR) Studies Decoupling TPSA from Amine Geometry

Because the TPSA of 1‑(3,4‑diethoxyphenyl)ethanamine (44.5 Ų) is nearly identical to its phenethylamine isomer and dimethoxy analog, medicinal chemists can use the compound to isolate the contribution of amine position (α vs β) to target binding or permeability while holding TPSA constant . This clean SAR dissection is not achievable when switching between scaffolds that simultaneously alter multiple physicochemical parameters.

Application
Selection Property
Validation Focus
CNS lead optimization
Intermediate lipophilicity scaffold
Blood-brain barrier penetration models
Enantioselective synthesis
Single-enantiomer chiral building block
Stereochemical-control and chiral purity
Label-free ADME studies
Intrinsic fluorescence detection
HPLC-fluorescence method validation
SAR amine geometry studies
TPSA parity with positional isomers
Structure-activity relationship interpretation

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